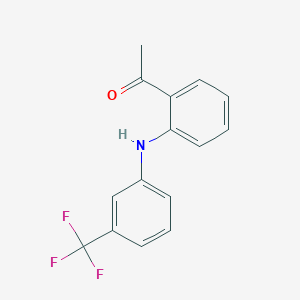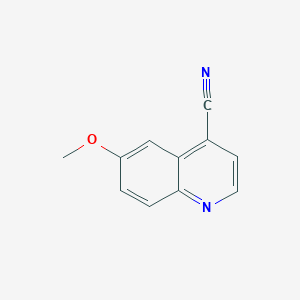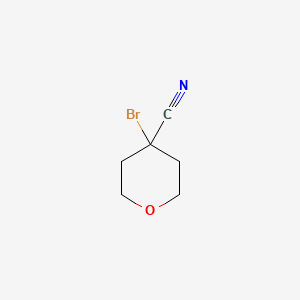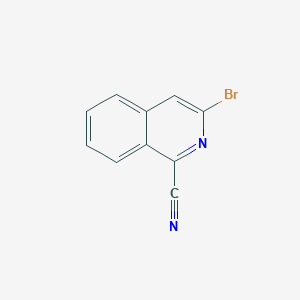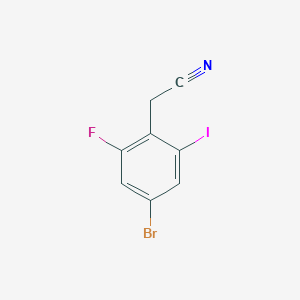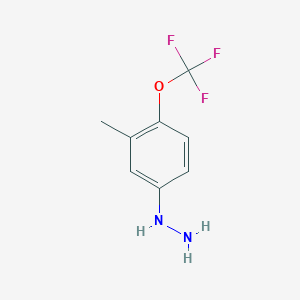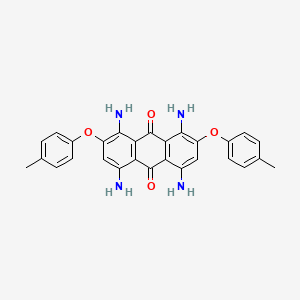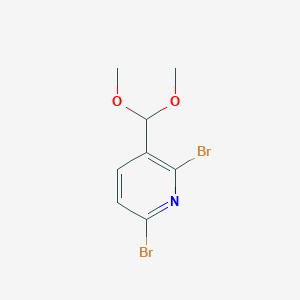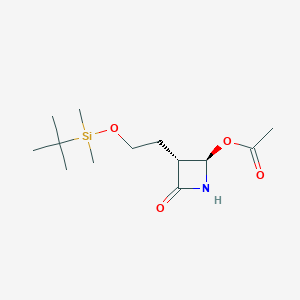
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidinone ring, a tert-butyldimethylsilyl group, and an acetate ester. These structural features contribute to its reactivity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the four-membered azetidinone ring.
Introduction of the Tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced through a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate or silyl ether positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets. The azetidinone ring can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-3-(2-Hydroxyethyl)-4-oxoazetidin-2-yl acetate: Lacks the silyl protecting group, making it less stable under certain conditions.
(2R,3R)-3-(2-((Trimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate: Contains a different silyl group, affecting its reactivity and stability.
Uniqueness
The presence of the tert-butyldimethylsilyl group in (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
1217719-00-0 |
|---|---|
Formule moléculaire |
C13H25NO4Si |
Poids moléculaire |
287.43 g/mol |
Nom IUPAC |
[(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C13H25NO4Si/c1-9(15)18-12-10(11(16)14-12)7-8-17-19(5,6)13(2,3)4/h10,12H,7-8H2,1-6H3,(H,14,16)/t10-,12+/m0/s1 |
Clé InChI |
JSWAHRJBQMEUQL-CMPLNLGQSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](C(=O)N1)CCO[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(=O)OC1C(C(=O)N1)CCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
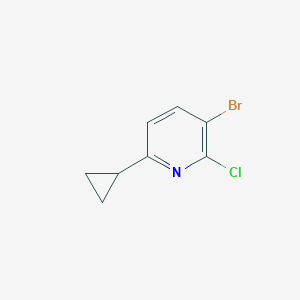
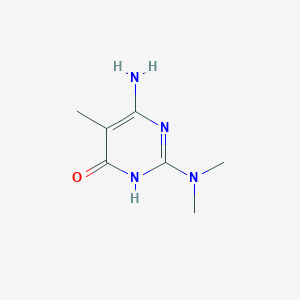
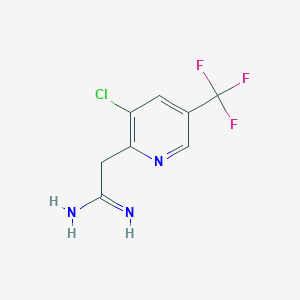
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
